molecular formula C32H33N3O2 B11188292 N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-(3-methylphenyl)quinoline-2-carboxamide

N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-(3-methylphenyl)quinoline-2-carboxamide

Cat. No.: B11188292
M. Wt: 491.6 g/mol
InChI Key: GJHWVJIWFXPDMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-(3-methylphenyl)quinoline-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its biological activity and is often found in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-(3-methylphenyl)quinoline-2-carboxamide typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-(3-methylphenyl)quinoline-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-(3-methylphenyl)quinoline-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-(3-methylphenyl)quinoline-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting replication and transcription processes. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

Similar Compounds

    1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide: A piperidinecarboxamide with similar structural features.

    2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-, (2S)-: Another compound with a piperidine core and similar functional groups.

Uniqueness

N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-(3-methylphenyl)quinoline-2-carboxamide is unique due to its quinoline core, which imparts distinct biological activity and chemical reactivity

Properties

Molecular Formula

C32H33N3O2

Molecular Weight

491.6 g/mol

IUPAC Name

N-[1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl]-N-(3-methylphenyl)quinoline-2-carboxamide

InChI

InChI=1S/C32H33N3O2/c1-22-11-9-15-26(21-22)35(30(36)28-18-17-25-14-5-6-16-27(25)33-28)32(19-7-4-8-20-32)31(37)34-29-23(2)12-10-13-24(29)3/h5-6,9-18,21H,4,7-8,19-20H2,1-3H3,(H,34,37)

InChI Key

GJHWVJIWFXPDMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N(C(=O)C2=NC3=CC=CC=C3C=C2)C4(CCCCC4)C(=O)NC5=C(C=CC=C5C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.